molecular formula C7H13N5O2 B12356480 6-Piperazin-1-yl-1,2,4-triazinane-3,5-dione

6-Piperazin-1-yl-1,2,4-triazinane-3,5-dione

Cat. No.: B12356480
M. Wt: 199.21 g/mol
InChI Key: HCXWWQFSPXLMFP-UHFFFAOYSA-N
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Description

6-Piperazin-1-yl-1,2,4-triazinane-3,5-dione is a heterocyclic compound with the molecular formula C7H11N5O2. It is a derivative of piperazine and triazine, which are known for their wide range of biological activities. This compound is primarily used in research settings, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Piperazin-1-yl-1,2,4-triazinane-3,5-dione typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale organic synthesis techniques. These methods often include the use of automated reactors and continuous flow systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Piperazin-1-yl-1,2,4-triazinane-3,5-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups into the piperazine ring.

Scientific Research Applications

6-Piperazin-1-yl-1,2,4-triazinane-3,5-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Piperazin-1-yl-1,2,4-triazinane-3,5-dione involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can affect various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Piperazin-1-yl-1,2,4-triazinane-3,5-dione is unique due to its specific combination of piperazine and triazine rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C7H13N5O2

Molecular Weight

199.21 g/mol

IUPAC Name

6-piperazin-1-yl-1,2,4-triazinane-3,5-dione

InChI

InChI=1S/C7H13N5O2/c13-6-5(10-11-7(14)9-6)12-3-1-8-2-4-12/h5,8,10H,1-4H2,(H2,9,11,13,14)

InChI Key

HCXWWQFSPXLMFP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2C(=O)NC(=O)NN2

Origin of Product

United States

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